2-Propanone, (2,4-dinitrophenyl)hydrazone
Overview
Description
“2-Propanone, (2,4-dinitrophenyl)hydrazone” is a dinitrophenylhydrazone (DNPH) derivative of an aliphatic ketone . It has the molecular formula C9H10N4O4 . This compound has been found in mainstream cigarette smoke and has shown inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .
Synthesis Analysis
A series of novel hydrazone compounds have been synthesized by the condensation of hydrazines and different substituted salicylaldehydes at a molar ratio of 1:1 in one-step reaction . The synthesized compounds were characterized by FT-IR, ESI-MS, 1H NMR, and single crystal x-ray diffraction .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI string: InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 . The molecular weight of the compound is 238.20 g/mol .
Chemical Reactions Analysis
The reaction of “this compound” is known as a condensation reaction . The product from the reaction with ethanal would be called ethanal 2,4-dinitrophenylhydrazone; from propanone, you would get propanone 2,4-dinitrophenylhydrazone .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be obtained from its molecular structure. The compound has a molecular weight of 238.20 g/mol . The IUPAC name of the compound is 2,4-dinitro-N-(propan-2-ylideneamino)aniline .
Scientific Research Applications
Overview of Biological Activities
Hydrazide-hydrazone derivatives, including 2-Propanone, (2,4-dinitrophenyl)hydrazone, are present in a variety of bioactive molecules and are known for their diverse biological activities. These include antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal actions. This class of compounds has been extensively synthesized and evaluated for these biological activities, especially their antimicrobial properties, making them a frequent subject in scientific literature (Popiołek, 2016).
Biological Importance of Hydrazone Derivatives
Hydrazone derivatives of carbonyl compounds, such as this compound, are considered biologically significant. They are present in both natural and synthetic products of biological interest. These derivatives have been associated with a broad spectrum of biological activities, including antioxidant, antibacterial, antiviral, analgesic, antiplatelet, antimicrobial, and anticancer activities. The versatility of hydrazone compounds offers great potential for the development of new therapeutic agents (Padmini et al., 2013).
Recent Advances in Hydrazone-Initiated Reaction Cascades
Hydrazones, including this compound, play a crucial role in chemical synthesis through hydrazone-initiated reaction cascades. These cascades are characterized by multiple mechanistically distinct steps and offer a wide range of transformations. The versatility of the hydrazone functional group allows it to be compatible with many other transformations, making it a focus of recent chemical research (Chen & May, 2016).
Role in Metal-Based Drugs
The study of metal complexes of aromatic hydrazones, such as this compound, is significant due to their promising biological activities. These complexes, particularly those of polycyclic aromatic hydrazones, have shown antibacterial and anticancer activities. Research on these metal complexes is fundamental, as it indicates a structure-activity relationship and highlights the potential of these compounds in drug development (Liu et al., 2022).
Mechanism of Action
Target of Action
Acetone 2,4-dinitrophenylhydrazone, also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone, primarily targets aldehydes and ketones . It is a derivative of dinitrophenylhydrazone (DNPH), which is known for its inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .
Mode of Action
The compound operates through a nucleophilic addition-elimination reaction . Initially, the 2,4-dinitrophenylhydrazone adds across the carbon-oxygen double bond in the target molecule (the addition stage). This interaction results in an intermediate compound, which then loses a molecule of water (the elimination stage) .
Biochemical Pathways
The biochemical pathway involved in this reaction is the addition-elimination reaction . The addition of 2,4-dinitrophenylhydrazone across the carbon-oxygen double bond of the target molecule, followed by the elimination of a water molecule, leads to the formation of a 2,4-dinitrophenylhydrazone .
Result of Action
The result of the action of Acetone 2,4-dinitrophenylhydrazone is the formation of a 2,4-dinitrophenylhydrazone . This reaction is used as a test for the presence of the carbon-oxygen double bond in aldehydes and ketones .
Safety and Hazards
“2-Propanone, (2,4-dinitrophenyl)hydrazone” is a flammable solid and is harmful if swallowed . It should be kept away from heat, sparks, open flames, and hot surfaces. No smoking is allowed when handling this substance. It is recommended to use explosion-proof electrical, ventilating, and lighting equipment. Hands should be washed thoroughly after handling .
Biochemical Analysis
Biochemical Properties
It has been shown to exhibit inhibitory activity towards soybean lipoxygenase and renal prostaglandin synthetase .
Molecular Mechanism
It is known to be involved in nucleophilic addition-elimination reactions . The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .
Metabolic Pathways
The metabolic pathways involving Acetone 2,4-dinitrophenylhydrazone are not well characterized. It is known that acetone, a related compound, can be metabolized to form acetoacetic acid, β-hydroxybutyric acid, and glucose
Properties
IUPAC Name |
2,4-dinitro-N-(propan-2-ylideneamino)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O4/c1-6(2)10-11-8-4-3-7(12(14)15)5-9(8)13(16)17/h3-5,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIXYAIGWMAGIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1061788 | |
Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1061788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1567-89-1 | |
Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1567-89-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001567891 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1567-89-1 | |
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Record name | 1567-89-1 | |
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Record name | 2-Propanone, 2-(2,4-dinitrophenyl)hydrazone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
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Record name | 2-Propanone, (2,4-dinitrophenyl)hydrazone | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetone 2,4-Dinitrophenylhydrazone | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of Acetone 2,4-dinitrophenylhydrazone?
A1: Acetone 2,4-dinitrophenylhydrazone (also known as 2-Propanone, (2,4-dinitrophenyl)hydrazone) is a chemical compound formed by the reaction of acetone with 2,4-dinitrophenylhydrazine.
Q2: How does the structure of Acetone 2,4-dinitrophenylhydrazone influence its aggregation behavior?
A: Research has shown that Acetone 2,4-dinitrophenylhydrazone exists in two polymorphic forms: triclinic and monoclinic. []
- The monoclinic form (Z' = 2, space group P2(1)/n) exhibits two distinct molecular arrangements. One type forms dimers identical to the triclinic polymorph, while the other type arranges into C6 chains. []
Q3: What is known about the solubility of Acetone 2,4-dinitrophenylhydrazone?
A3: While specific solubility data for Acetone 2,4-dinitrophenylhydrazone is not provided in the abstracts, related information is available:
- Research on D-3-hydroxybutyrate dehydrogenase mentions that acetone 2,4-dinitrophenylhydrazone exhibits limited solubility (0.098mg/ml, 0.413mM) in 2.29M HCl solution, a condition where 2,4-dinitrophenylhydrazine shows maximum solubility. []
Q4: Has Acetone 2,4-dinitrophenylhydrazone been explored for any biological activity?
A: While the provided research doesn't directly investigate the biological activity of Acetone 2,4-dinitrophenylhydrazone, one study explored the use of a semi-synthetic analogue, SSi6, derived from []-gingerol using the acetone-2,4-dinitrophenylhydrazone reagent. [] This suggests that chemical modifications of natural compounds using reagents like acetone-2,4-dinitrophenylhydrazone could be a strategy for developing new molecules with potential biological activities.
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